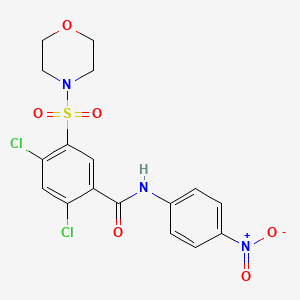![molecular formula C17H22N4O2 B10944543 1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10944543.png)
1-ethyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl group, a methylbenzoyl group, and a propyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.
Formation of the Pyrazole Ring: The β-diketone undergoes cyclization with hydrazine to form the pyrazole ring.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an appropriate ethylating agent.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached via an acylation reaction using 4-methylbenzoyl chloride.
Addition of the Propyl Group: The propyl group is introduced through another alkylation reaction using a suitable propylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the attached groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its interactions with biological targets are of particular interest.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-ETHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a phenyl group instead of a propyl group, which may result in different chemical and biological properties.
1-AMINO-5-(4-METHYLBENZOYL)-4-(4-METHYLPHENYL)PYRIMIDIN-2-ONE: This compound has a pyrimidine ring instead of a pyrazole ring, leading to different reactivity and applications.
2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZO[D]IMIDAZOL-1-YL]ETHANONE: This compound contains a benzimidazole ring and an indole moiety, which may confer unique biological activities.
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-ethyl-4-[(4-methylbenzoyl)amino]-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-4-10-18-17(23)15-14(11-21(5-2)20-15)19-16(22)13-8-6-12(3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,18,23)(H,19,22) |
InChI Key |
MXEHVRAJLHMODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(C=C2)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B10944460.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide](/img/structure/B10944472.png)
![2-{5-[(4-Ethylphenoxy)methyl]furan-2-yl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944476.png)
![1-benzyl-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10944494.png)
![ethyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10944498.png)
![2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10944504.png)
![3-chloro-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944506.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10944508.png)
![N-[(Z)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B10944511.png)


![Ethyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10944540.png)
![7-[Chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944544.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944545.png)
